N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
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Overview
Description
N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a benzamide moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological pathways or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide depends on its specific application:
Biological Activity: If used as a drug, the compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The oxadiazole ring can interact with nucleophilic sites in proteins or DNA.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring and the aromatic systems, affecting its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: This compound lacks the oxadiazole ring and sulfanyl group, making it less versatile in terms of electronic properties.
N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzamide:
N-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide: This compound lacks the carbamoyl group, which may influence its biological activity.
Uniqueness
N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is unique due to the presence of all three functional groups: the oxadiazole ring, the sulfanyl group, and the benzamide moiety. This combination imparts distinct electronic properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-7-9-15(10-8-14)11-21-17(25)13-28-20-24-23-18(27-20)12-22-19(26)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRFPDERHDKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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